molecular formula C9H7BrN2O3 B3294974 6-Bromo-4-methoxy-3-(1H)indazole carboxylic acid CAS No. 887568-75-4

6-Bromo-4-methoxy-3-(1H)indazole carboxylic acid

Cat. No. B3294974
CAS RN: 887568-75-4
M. Wt: 271.07 g/mol
InChI Key: BWHFPBGFHYUGTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“6-Bromo-4-methoxy-3-(1H)indazole carboxylic acid” is a chemical compound with the molecular formula C9H7BrN2O3 . It is used for pharmaceutical testing .


Synthesis Analysis

The synthesis of 1H- and 2H-indazoles, which includes “6-Bromo-4-methoxy-3-(1H)indazole carboxylic acid”, involves strategies such as transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The molecular structure of “6-Bromo-4-methoxy-3-(1H)indazole carboxylic acid” can be represented by the SMILES string OC(=O)c1cc(Br)cc2[nH]ncc12 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of indazoles include reactions under catalyst- and solvent-free conditions, Cu2O-mediated cyclization of o-haloaryl-N-tosylhydrazones, Ag-catalyzed nitration–annulation with tert-butyl nitrite, iodine-mediated intramolecular aryl and sp3 C–H amination, and metal-free reaction of aryl-hydrazones with montmorillonite K-10 under O2 atmosphere .


Physical And Chemical Properties Analysis

The molecular weight of “6-Bromo-4-methoxy-3-(1H)indazole carboxylic acid” is 271.07 . The compound is solid at room temperature .

Mechanism of Action

While the specific mechanism of action for “6-Bromo-4-methoxy-3-(1H)indazole carboxylic acid” is not explicitly mentioned in the search results, indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .

Future Directions

Indazole derivatives have been synthesized and evaluated for anticancer, antiangiogenic, and antioxidant activities . The future directions for “6-Bromo-4-methoxy-3-(1H)indazole carboxylic acid” could involve further exploration of its potential medicinal applications and the development of more efficient synthesis methods.

properties

IUPAC Name

6-bromo-4-methoxy-1H-indazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O3/c1-15-6-3-4(10)2-5-7(6)8(9(13)14)12-11-5/h2-3H,1H3,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWHFPBGFHYUGTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C1C(=NN2)C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-4-methoxy-3-(1H)indazole carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-4-methoxy-3-(1H)indazole carboxylic acid
Reactant of Route 2
Reactant of Route 2
6-Bromo-4-methoxy-3-(1H)indazole carboxylic acid
Reactant of Route 3
Reactant of Route 3
6-Bromo-4-methoxy-3-(1H)indazole carboxylic acid
Reactant of Route 4
Reactant of Route 4
6-Bromo-4-methoxy-3-(1H)indazole carboxylic acid
Reactant of Route 5
Reactant of Route 5
6-Bromo-4-methoxy-3-(1H)indazole carboxylic acid
Reactant of Route 6
Reactant of Route 6
6-Bromo-4-methoxy-3-(1H)indazole carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.